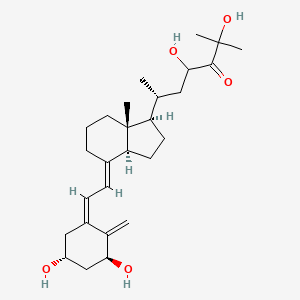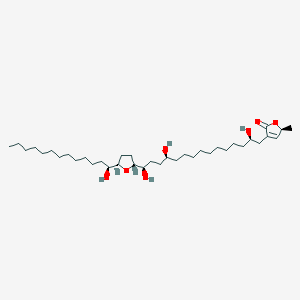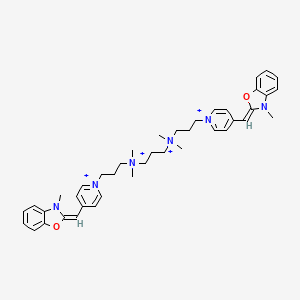
PoPo-1 cation
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PoPo-1(4+) is the tetracation of PoPo-1 dye. It has a role as a fluorochrome. It is a cyanine dye, a quaternary ammonium ion, a benzoxazolium ion and a pyridinium ion.
Scientific Research Applications
1. Environmental Applications
The PoPo-1 cation has been utilized in environmental applications, particularly for pollutant capture and separation. A study by Shi et al. (2012) highlights its use in a multi-functional cationic heterometal-organic framework (MOF) for fast and selective capture of chromate pollutants. This MOF, which exhibits strong alkali resistance and high thermal stability, also functions as a luminescent probe for these pollutants.
2. Biomedical Research
In biomedical research, the properties of PoPo-1 cation have been explored in the context of lipid bilayer membranes. For instance, Mitrakos and Macdonald (1996) investigated the interaction of cationic proteins with lipid mixtures, providing insights into how these interactions could alter the macroscopic phase state of lipid bilayers.
3. Electrochemistry and Semiconductor Research
The PoPo-1 cation finds applications in solid-state electrochemistry and semiconductor research. A study by Iguchi et al. (2014) focused on an MMX-type quasi-one-dimensional iodide-bridged dinuclear Pt complex, showcasing how electron-transfer-facilitated processes are integral to semiconductor applications.
4. Radioactive Contaminant Treatment
Another significant application of PoPo-1 cation is in the treatment of radioactive contaminants. Sheng et al. (2017) reported on a cationic metal-organic framework material that demonstrates excellent capabilities in the rapid and selective removal of TcO4- from water.
5. Sensing and Adsorption Applications
PoPo-1 cation-based compounds have also been employed in chemical sensing and adsorption applications. For instance, Li et al. (2018) developed microporous polymers that show remarkable capabilities in selectively adsorbing and separating dyes, as well as serving as platforms for recognizing various chemical substances.
6. Anion Binding in Membranes
The role of cationic groups, including PoPo-1, in membrane binding and disruption has been a subject of study. Palermo et al. (2011) explored how cationic amphiphilic polymers interact with biomembranes, revealing significant insights into membrane association and disruption mechanisms.
7. Nuclear Waste Management
In the field of nuclear waste management, PoPo-1 cations have been utilized for uranium extraction from acidic mediums, as demonstrated by Chen et al. (2018). Their research showed the effectiveness of phosphine oxide functionalized pillar[5]arenes in selectively extracting uranium in room temperature ionic liquids.
properties
Product Name |
PoPo-1 cation |
|---|---|
Molecular Formula |
C41H54N6O2+4 |
Molecular Weight |
662.9 g/mol |
IUPAC Name |
3-[dimethyl-[3-[4-[(E)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]pyridin-1-ium-1-yl]propyl]azanium |
InChI |
InChI=1S/C41H54N6O2/c1-42-36-14-7-9-16-38(36)48-40(42)32-34-18-24-44(25-19-34)22-11-28-46(3,4)30-13-31-47(5,6)29-12-23-45-26-20-35(21-27-45)33-41-43(2)37-15-8-10-17-39(37)49-41/h7-10,14-21,24-27,32-33H,11-13,22-23,28-31H2,1-6H3/q+4 |
InChI Key |
BLFSBGOOTKQELE-UHFFFAOYSA-N |
Isomeric SMILES |
CN\1C2=CC=CC=C2O/C1=C/C3=CC=[N+](C=C3)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]4=CC=C(C=C4)/C=C\5/N(C6=CC=CC=C6O5)C |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C=C3)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]4=CC=C(C=C4)C=C5N(C6=CC=CC=C6O5)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




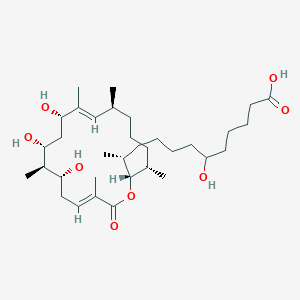
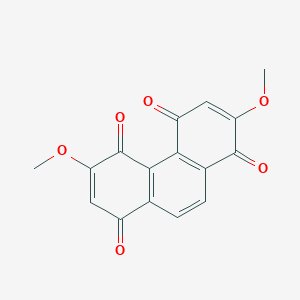

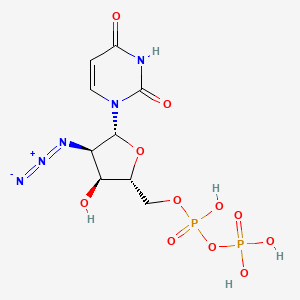
![(2S)-2-methyl-4-[12-[(2S,5R)-5-[(Z,1R)-1,6,7-trihydroxyhexadec-10-enyl]oxolan-2-yl]dodecyl]-2H-furan-5-one](/img/structure/B1248483.png)
